molecular formula C10H15N3O B8011264 4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B8011264
M. Wt: 193.25 g/mol
InChI Key: ICRVHCZGYBXHJA-UHFFFAOYSA-N
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Description

4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of pyrimidoazepines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to an azepine ring

Properties

IUPAC Name

4-ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-14-10-8-3-5-11-6-4-9(8)12-7-13-10/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVHCZGYBXHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as carbonyldiimidazole (CDI) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully or partially reduced analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

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